molecular formula C15H16N2O2S B1612461 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 5761-64-8

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1612461
CAS No.: 5761-64-8
M. Wt: 288.4 g/mol
InChI Key: UDBXBLJLRGWWOC-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a toluene-4-sulfonyl group attached to a tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of tetrahydroquinoxaline with toluene-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and bases may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the toluene-4-sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydroquinoxaline ring may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Toluenesulfonyl chloride: A related compound used in similar synthetic applications.

    Toluene-4-sulfonic acid: Another sulfonyl-containing compound with different reactivity and applications.

    Sulfonamides: A broader class of compounds with similar functional groups but varying structures and properties.

Uniqueness

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific combination of a sulfonyl group and a tetrahydroquinoxaline ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-6-8-13(9-7-12)20(18,19)17-11-10-16-14-4-2-3-5-15(14)17/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBXBLJLRGWWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587574
Record name 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5761-64-8
Record name 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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